NR-7h vs. NR-6a: Comparable p38α DC50 Yet Broader Cell‑Line Degradation Activity
NR-7h and its close analog NR-6a are both CRBN‑recruiting PROTACs that degrade p38α and p38β. However, NR‑7h achieves comparable or superior degradation potency across multiple cell lines. In T47D cells, NR‑7h degrades p38α with a DC50 of 24 nM, whereas NR‑6a has a reported DC50 in the same order of magnitude but with more variable efficacy in certain contexts [1]. In MB‑MDA‑231 cells, NR‑7h maintains a DC50 of 27.2 nM for p38α . This cross‑line consistency is relevant when selecting a degrader for studies spanning multiple cancer models.
| Evidence Dimension | p38α degradation potency (DC50) |
|---|---|
| Target Compound Data | 24 nM (T47D cells); 27.2 nM (MB‑MDA‑231 cells) |
| Comparator Or Baseline | NR-6a: DC50 in the low‑nanomolar range for p38α (exact value cell‑line dependent); reference compound in the same CRBN‑based PROTAC series |
| Quantified Difference | NR‑7h DC50 values are ≤30 nM in both cell lines; NR‑6a shows comparable potency but less consistent inter‑line performance |
| Conditions | T47D and MB‑MDA‑231 human breast cancer cell lines; Western blot quantification; 24‑h treatment |
Why This Matters
Consistent potency across distinct breast cancer subtypes makes NR‑7h a more robust tool for experiments requiring parallel testing in multiple cell lines, reducing the risk of line‑specific variability that can confound data interpretation.
- [1] Liu, Z., et al. Small-Molecule PROTACs for Cancer Immunotherapy. Int. J. Mol. Sci. 2022, 23(7), 3841. (Reference to NR-6a and NR-7h comparative activity) View Source
